Product packaging for D-Mannose-4-C-d(Cat. No.:)

D-Mannose-4-C-d

Cat. No.: B1161260
M. Wt: 181.16
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-4-C-d is a specialized, isotopically labeled form of D-Mannose intended for research applications. This compound serves as a critical tool in biochemical and pharmacological research, particularly in tracing metabolic pathways and studying the mechanisms of action of D-Mannose and its derivatives. The primary research value of D-Mannose lies in its well-documented anti-adhesive properties against uropathogenic bacteria, such as Escherichia coli. The mechanism is based on D-Mannose acting as a competitive inhibitor for bacterial adhesion. It binds to the FimH lectin located on the tip of type 1 fimbriae of E. coli, preventing the bacteria from attaching to the mannosylated uroplakin Ia receptors on the urothelial cells. This action facilitates the washout of bacteria during micturition without exerting a pharmacological, immunological, or metabolic effect on the host, a mechanism supported by regulatory assessments for its classification as a medical device in some regions . Beyond its foundational role in urinary tract infection research, D-Mannose is also a subject of investigation in other fields. Emerging studies suggest potential applications in immunology and gut health. Research indicates that D-Mannose may help ameliorate experimental colitis by protecting intestinal barrier integrity and modulating the gut microbiota . Other preclinical studies suggest it may reduce cellular senescence and NLRP3 inflammasome activation, pointing to potential senotherapeutic applications . This product, this compound, is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the specific safety data sheet for proper handling and storage conditions .

Properties

Molecular Formula

C₆H₁₁DO₆

Molecular Weight

181.16

Origin of Product

United States

Contextual Significance of Modified Carbohydrates in Glycoscience

Carbohydrates are fundamental to a vast array of biological processes, serving not only as primary energy sources but also as critical components in cell-cell recognition, immune responses, and structural support. creative-biolabs.com Glycans are attached to proteins and lipids, forming a dense layer called the glycocalyx on the cell surface, which mediates how cells interact with their environment. creative-biolabs.com The immense structural diversity of these molecules, arising from variations in linkage, stereochemistry, and branching, allows for a high density of biological information to be encoded. nih.govtaylorandfrancis.com

The modification of natural carbohydrate structures is a key strategy in glycoscience. nih.govresearchgate.net These modifications, which can include the addition of chemical groups like sulfates, phosphates, or acetyl groups, or alterations to the sugar backbone itself, serve several purposes in research. creative-biolabs.comnih.gov They can:

Enhance stability or function: Modifications can make carbohydrate-based molecules more robust or improve their biological activity. creative-biolabs.com

Probe biological systems: Synthetically modified carbohydrates are essential tools for studying the enzymes and proteins that recognize and process glycans. nih.gov By observing how these biological systems interact with altered sugars, researchers can deduce the structural determinants for recognition and catalysis.

Mimic natural structures: Many modifications occur naturally after a glycan chain has been assembled, a process known as post-glycosylational modification (PGM). nih.govresearchgate.net Synthesizing these modified structures is crucial for understanding their roles in health and disease. nih.gov

Develop therapeutic agents: Understanding how modifications affect bioactivity can lead to the design of new drugs. For instance, modified glycans can disrupt the interactions between pathogens and host cells. nih.gov

Rationale for Fundamental Research on D Mannose Derivatives

D-Mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a central role in glycosylation reactions and is a key component of many glycoproteins. researchgate.netbiocompare.com Its derivatives are a major focus of academic research for several reasons:

Probing Molecular Recognition: D-Mannose and its derivatives are recognized by a class of proteins called C-type lectins, such as the Mannose Receptor (MR) found on the surface of immune cells like macrophages. elsevier.esmdpi.com This receptor binds pathogens by recognizing mannose-containing structures on their surfaces, leading to their internalization and clearance. mdpi.com Studying synthetic D-mannose derivatives helps to elucidate the precise structural requirements for this binding, which can be exploited for targeted drug delivery to immune cells. mdpi.comnih.govnih.govresearchgate.net For example, research has shown that modifying mannose can enhance its binding affinity to the receptor. mdpi.com

Investigating Disease Mechanisms: The interaction between D-mannose and the FimH adhesin on uropathogenic E. coli (UPEC) is a well-studied example of carbohydrate-protein binding. mdpi.com This interaction allows the bacteria to adhere to the urinary tract lining. D-mannose derivatives are investigated as potential anti-adhesion therapeutics that can competitively block this binding, preventing infection without the use of antibiotics. mdpi.comnih.gov

Chemical Synthesis and Methodology: Creating complex or modified carbohydrates, including branched-chain sugars or those with isotopic labels, presents significant synthetic challenges. researchgate.netacs.orguobaghdad.edu.iqacs.org Developing synthetic routes to novel D-mannose derivatives advances the field of carbohydrate chemistry, providing new tools and methods for creating complex molecular architectures. researchgate.netacs.orgacs.org

Research Trajectories and Scope for D Mannose 4 C D Investigations

Chemical Synthesis of this compound and Analogs

The chemical synthesis of D-mannose derivatives is a cornerstone of carbohydrate chemistry, enabling the creation of novel structures not found in nature.

Achieving stereoselectivity at the C-4 position of mannose is a formidable challenge in carbohydrate synthesis. While most glycosylation reactions occur at the anomeric (C-1) position, the formation of branched oligosaccharides requires selective bond formation at other positions, including C-4.

Strategies for controlling stereoselectivity often rely on the careful choice of glycosyl donors, promoters, and reaction conditions. For mannosylations, which tend to favor the formation of α-glycosides due to the anomeric effect, special measures are required to achieve β-linkages. rsc.org Methodologies for stereoselective β-mannosylation include conformational control of the donor, intramolecular aglycone delivery, and the use of directing groups. rsc.org For instance, the use of a 4,6-silylene-tethered thiomannosyl donor can conformationally restrict the molecule, leading to β-selective glycosylation. acs.org Another approach involves anomeric O-alkylation, where a partially protected D-mannose is reacted with an electrophile, a strategy that has been used in the synthesis of a trisaccharide repeat unit of a Salmonella O-antigen. umich.edu The stereochemical outcome of glycosylation can also be influenced by the protecting groups on the glycosyl donor; electron-withdrawing groups can decrease stereoselectivity, while electron-donating groups may increase it. nih.gov A systematic study on C-glycosylations of mannose-related pyranoses revealed that alkoxy groups at C-2, C-3, and C-4 exert powerful influences on stereoselectivity. nih.gov

Protecting groups are fundamental tools in the multi-step synthesis of complex carbohydrates, allowing chemists to mask reactive functional groups and selectively expose others for reaction. organic-chemistry.org In the synthesis of D-mannose derivatives modified at the C-4 position, protecting groups are crucial for masking the other hydroxyl groups (C-2, C-3, and C-6) to allow for regioselective functionalization of the C-4 hydroxyl.

A variety of protecting groups are employed in mannose chemistry, each with specific conditions for installation and removal. libretexts.org Common protecting groups for hydroxyls include acetals (like benzylidene and isopropylidene), ethers (like benzyl), and esters (like acetyl and benzoyl). libretexts.orgnih.gov For example, 2,3-O-isopropylidene-α-d-mannopyranosides are important building blocks that leave the C-4 and C-6 hydroxyls available for further reaction. nih.gov Regioselective and stereoselective installation of a benzylidene group can also be achieved, serving as the first step in a one-pot procedure to prepare various protected mannose derivatives. rsc.org The synthesis of high-mannose oligosaccharides with phosphate (B84403) groups has utilized strategically positioned silyl (B83357) protecting groups (e.g., TIPS and TBDMS) which can be selectively removed. nih.gov The choice of protecting groups must be carefully planned to ensure they are stable during subsequent reaction steps and can be removed without affecting the rest of the molecule, a concept known as orthogonal protection. organic-chemistry.org

Protecting GroupAbbreviationCommon Cleavage ConditionsStability
Acetyl AcBasic conditions (e.g., NH3/MeOH)Stable to acid, removed by base. libretexts.org
Benzoyl BzAcidic or basic conditionsMore stable than acetyl group. libretexts.org
Benzyl BnHydrogenolysis (e.g., H2, Pd/C)Stable to acid and base. libretexts.org
Benzylidene Acetal Mild acid hydrolysisProtects cis-diols, used for 4,6-OH protection. rsc.org
Isopropylidene Acetal (Acetonide) Mild acid hydrolysisProtects cis-diols, used for 2,3-OH protection. nih.gov
Di-tert-butylsilylene (DTBS) Fluoride source (e.g., TBAF)Forms a stable tether across the 4,6-positions. acs.org

The synthesis of a specifically modified carbohydrate such as a C-4 substituted D-mannose derivative is a complex process involving numerous steps. These pathways begin with a commercially available starting material, like D-mannose or D-fucose, and involve a sequence of protection, functionalization, and deprotection steps. nih.govnih.gov

Another relevant strategy is the synthesis of branched trisaccharides, where a central mannose unit is glycosylated at both the C-3 and C-6 positions. nih.gov A similar approach could be adapted for C-4 branching. The synthesis of a C-glycoside of α-D-mannose-(1→6)-d-myo-inositol also provides insight into forming C-C bonds, although at the anomeric position. nih.gov A potential pathway to a C-4-linked derivative would involve:

Selective protection of the C-1, C-2, C-3, and C-6 hydroxyl groups of a mannose precursor.

Activation of the C-4 hydroxyl group (e.g., conversion to a triflate).

Nucleophilic substitution with a carbon-based nucleophile to form the C-C bond.

Deprotection to yield the final product.

Chemoenzymatic Synthesis and Biotransformation Approaches for D-Mannose Derivatives

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and efficiency of enzymatic catalysis. nih.gov This approach is particularly powerful for synthesizing complex carbohydrates.

In nature, mannose metabolism involves a series of enzymatic reactions that interconvert mannose and its phosphorylated derivatives. numberanalytics.com These enzymes can be harnessed for the in vitro production of key mannose intermediates.

The primary pathway begins with the phosphorylation of D-mannose to mannose-6-phosphate (B13060355) (M6P) by the enzyme hexokinase (HK). nih.govyoutube.com M6P is a central node in mannose metabolism. nih.gov It can be isomerized to fructose-6-phosphate (B1210287) (F6P) by phosphomannose isomerase (MPI), thereby entering glycolysis. numberanalytics.comvaia.com Alternatively, M6P can be converted to mannose-1-phosphate (M1P) by phosphomannomutase (PMM2). nih.gov M1P is the precursor to GDP-mannose, a crucial sugar nucleotide donor for many glycosylation reactions, which is formed by the action of GDP-mannose pyrophosphorylase (GMPP). nih.govnih.gov These enzymes form the basis for producing activated mannose donors for subsequent enzymatic glycosylations. nih.gov

EnzymeAbbreviationReaction CatalyzedMetabolic Pathway
Hexokinase HKD-Mannose + ATP → Mannose-6-phosphate + ADPGlycosylation/Glycolysis Entry nih.gov
Phosphomannose Isomerase MPIMannose-6-phosphate ↔ Fructose-6-phosphateGlycolysis nih.gov
Phosphomannomutase PMM2Mannose-6-phosphate ↔ Mannose-1-phosphateGlycosylation nih.gov
GDP-mannose pyrophosphorylase GMPPMannose-1-phosphate + GTP → GDP-mannose + PPiGlycosylation Donor Synthesis nih.gov
N-acetylglucosamine-1-phosphotransferase GNPTUDP-GlcNAc + Mannose-glycan → GlcNAc-P-Mannose-glycan + UMPLysosomal Enzyme Tagging pnas.org

A significant advancement in chemoenzymatic synthesis is the development of one-pot multienzyme (OPME) systems. nih.gov These systems combine multiple enzymes in a single reaction vessel to perform a cascade of reactions, generating a complex carbohydrate from simple precursors without isolating intermediates. nih.govnih.gov This approach is cost-effective and highly efficient.

The "chemoenzymatic synthon" strategy is particularly relevant for creating modified carbohydrates. nih.gov In this method, a chemically synthesized, modified monosaccharide (the synthon) is used as a substrate for enzymatic reactions. nih.govnih.gov For instance, a chemically produced 2,4-diazido-2,4,6-trideoxy mannose was used as a synthon in an OPME system for sialylation, followed by chemical conversion of the azido (B1232118) groups to produce di-N-acetyllegionaminic acid-containing glycosides. nih.govnih.gov This demonstrates how a mannose derivative, chemically modified at the C-4 position, can be enzymatically elaborated into a more complex structure. Sialic acid aldolases, for example, can use mannose derivatives as substrates to create sialic acid derivatives, showcasing the integration of chemical and enzymatic steps. wikipedia.org

Isotopic Labeling Strategies for this compound in Research Applications

Isotopic labeling of carbohydrates, including derivatives of D-mannose, is a powerful technique for elucidating metabolic pathways, studying the kinetics of biological processes, and providing detailed structural information. The incorporation of stable or radioactive isotopes into the D-mannose scaffold allows researchers to trace the molecule's fate within complex biological systems without significantly altering its chemical properties. This approach is particularly valuable in the fields of metabolomics, glycobiology, and drug development. musechem.com

Strategies for isotopic labeling can be broadly categorized into chemical synthesis and biosynthetic methods. These methodologies enable the precise introduction of isotopes such as Carbon-13 (¹³C), Deuterium (²H or D), Carbon-14 (¹⁴C), and Tritium (³H) at specific positions within the mannose molecule. The choice of isotope and labeling position is dictated by the specific research application and the analytical technique employed, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. sigmaaldrich.combiorxiv.org

Labeling at the C-4 position of D-mannose, creating compounds like D-Mannose-4-¹³C or D-Mannose-4-d, is of significant interest for probing the enzymatic and metabolic transformations involving this specific carbon center. sigmaaldrich.commedchemexpress.com

Synthetic and Biosynthetic Approaches

The preparation of isotopically labeled D-mannose derivatives can be achieved through various synthetic routes. Chemical synthesis offers versatility in placing labels at nearly any position. For example, labeled precursors such as [¹³C]glucose can be chemically converted into labeled mannosyl glycolipid analogs. nih.gov Another chemical strategy involves the reduction of a ketone precursor with a labeled reducing agent, such as the synthesis of d-mannose-2-t using lithium borohydride-t. nih.gov

Biosynthetic methods provide an alternative and often highly efficient route to labeled compounds. Genetically engineered microorganisms, such as specific strains of Escherichia coli, can be utilized to produce complex labeled molecules from simpler labeled precursors. nih.gov For instance, an E. coli mutant strain lacking the phosphomannose isomerase gene (manA) can be engineered to synthesize GDP-[¹⁴C]mannose from externally supplied [¹⁴C]mannose. nih.govresearchgate.net This biological approach is advantageous as it often preserves the specific isotopic enrichment without scrambling the label, yielding a product with high isotopic purity. nih.gov

Research Applications of Labeled D-Mannose

Isotopically labeled D-mannose is a critical tool for tracing metabolic pathways. Stable isotope labeling allows for the tracking of carbon or hydrogen atoms as they are incorporated into downstream molecules like cell membrane glycans. biorxiv.org For example, ¹³C-labeled D-mannose can be used in metabolomic profiling and pathway analysis to understand how cells utilize mannose for the synthesis of complex glycoconjugates. sigmaaldrich.comresearchgate.net These studies are crucial for understanding the post-translational modification of proteins (glycosylation), a process where mannose plays a dominant role. wikipedia.org

The primary research applications for isotopically labeled D-mannose include:

Metabolomic Profiling: Tracing the flow of mannose through various metabolic and biosynthetic pathways. sigmaaldrich.combiorxiv.org

Glycan Synthesis Analysis: Investigating the incorporation of mannose into N-glycans, O-glycans, and glycosphingolipids. researchgate.net

High-Resolution NMR Spectroscopy: Providing detailed structural analysis of mannose-containing molecules and their interactions. sigmaaldrich.com

Enzyme Mechanism Studies: Probing the stereochemistry and kinetics of enzymes involved in mannose metabolism.

The following table summarizes various isotopic labeling strategies for D-mannose and its derivatives, highlighting the precursors, methods, and applications.

Interactive Data Table: Isotopic Labeling of D-Mannose and Derivatives

IsotopeLabeled CompoundPrecursor / MethodKey Research Application(s)Citation(s)
¹³CD-Mannose-4-¹³CChemical SynthesisNMR spectroscopy, Metabolomic profiling, Stable isotope probing sigmaaldrich.com
¹³CD-Mannose (uniformly labeled)[U-¹³C]Glucose / Cell cultureTracing incorporation into N-glycans in cancer cells biorxiv.orgresearchgate.net
¹³CD-Mannose (1-¹³C)Chemical SynthesisBiomolecular NMR, Metabolism studies isotope.com
¹³Cα-mannosyl glycolipid analog (U-¹³C₆)[U-¹³C₆]Glucose / Chemical SynthesisCharacterizing glycolipid-lectin interactions nih.gov
²H (D)D-Mannose-d-4Chemical SynthesisPharmacokinetic and metabolic profiling of drugs medchemexpress.com
¹⁴CGDP-[¹⁴C]Mannose[¹⁴C]Mannose / Engineered E. coliStudying biosynthesis of mannosylglycerate nih.govresearchgate.net
³H (t)d-Mannose-2-tSodium 2-keto-d-gluconate / Lithium borohydride-tStudying the behavior of sugars in alkaline solutions nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the detailed structure of monosaccharides in solution. researchgate.net It provides information not only on the covalent structure but also on the three-dimensional conformation and the environment of each atom.

High-Resolution 1H, 13C, and 2D NMR Techniques for this compound

High-resolution NMR techniques, including one-dimensional (1D) ¹H and ¹³C spectra and two-dimensional (2D) experiments, are indispensable for the complete structural assignment of D-mannose derivatives. In aqueous solutions, D-mannose exists as an equilibrium mixture of α and β anomers in their pyranose forms. nih.gov

¹H and ¹³C NMR: The 1D ¹H NMR spectrum provides information on the chemical environment and coupling of protons, while the ¹³C NMR spectrum reveals the chemical shifts of each carbon atom in the molecule. For an isotopically labeled compound like D-Mannose-4-¹³C, the signal corresponding to the C4 carbon would be significantly enhanced in the ¹³C spectrum, confirming the position of the label. uantwerpen.be

2D NMR Techniques: To unambiguously assign all proton and carbon signals, several 2D NMR experiments are utilized:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the proton connectivity within the sugar ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a map of C-H connections. researchgate.netresearchgate.net This is crucial for assigning each carbon signal to its attached proton.

The combination of these techniques allows for the complete assignment of the ¹H and ¹³C chemical shifts for both the α and β anomers of D-mannose in solution, providing definitive structural verification of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for D-Mannopyranose Anomers in D₂O Note: Chemical shifts can vary slightly based on experimental conditions such as temperature and pH. Data is compiled from publicly available databases and literature. nih.govnist.gov

Atomα-pyranose ¹H (ppm)α-pyranose ¹³C (ppm)β-pyranose ¹H (ppm)β-pyranose ¹³C (ppm)
C1 5.1795.54.8995.2
C2 3.9272.23.8872.7
C3 3.8571.73.6474.5
C4 3.7368.43.5668.1
C5 3.8173.93.3777.6
C6 3.88 / 3.7362.53.81 / 3.7362.5

Solid-State NMR for Studying Mannose-Binding Complexes

While high-resolution NMR is ideal for molecules in solution, solid-state NMR (SSNMR) provides invaluable structural information on molecules in a solid or semi-solid state. This is particularly relevant for studying the interactions between mannose derivatives and their biological binding partners, such as mannose-binding lectins (MBL) or the mannose receptor. plu.mxnih.govnist.govscielo.br SSNMR experiments can determine the molecular conformation and dynamics of the mannose ligand when it is bound within the receptor's binding pocket. nih.gov For this compound, SSNMR could precisely map the conformation and mobility of the C4-labeled segment of the sugar, revealing how it contributes to the binding interaction with proteins. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment of this compound

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound with high accuracy. For an isotopically labeled molecule like D-Mannose-4-¹³C, the expected molecular formula is ¹³CC₅H₁₂O₆. HRMS can measure the monoisotopic mass with enough precision to distinguish this from the unlabeled C₆H₁₂O₆, thereby confirming the successful incorporation of the single carbon-13 isotope. The expected mass for D-Mannose-4-¹³C is approximately 181.15 Da, a unit mass higher than that of unlabeled D-Mannose (180.16 Da). uantwerpen.be This level of accuracy is essential for verifying the identity and purity of the synthesized isotopologue.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the parent ion of this compound is isolated, fragmented through collision-induced dissociation, and the resulting product ions are detected. The fragmentation of monosaccharides typically involves neutral losses of water (H₂O) and characteristic cross-ring cleavages.

The analysis of the MS/MS spectrum allows for the localization of the isotopic label. Fragments containing the C4 position will exhibit a mass shift corresponding to the isotope (e.g., +1 for ¹³C), while fragments that have lost this position will not. researchgate.net This fragmentation "fingerprint" serves as definitive proof of the label's specific location within the molecule's structure. This method is highly sensitive and has been developed for the accurate quantification of D-mannose in complex biological samples like human serum and plasma.

Vibrational Spectroscopy for Anomeric and Conformational Studies

Raman spectroscopy has been successfully applied to the online analysis of D-mannose in aqueous solutions. nih.govnih.gov Studies have shown that specific regions of the Raman spectrum are sensitive to the anomeric equilibrium. For instance, the spectral region between 941–992 cm⁻¹ contains distinct peaks that can be used to quantify the relative concentrations of the α-D-mannose and β-D-mannose anomers. researchgate.netnih.gov Computational simulations are often paired with experimental data to assign these vibrational frequencies to specific molecular motions, reinforcing the interpretation of the spectra. nih.gov

FTIR spectroscopy is also widely used for the structural analysis of carbohydrates. nist.gov It provides characteristic absorption bands for key functional groups, such as the broad O-H stretching band and the complex fingerprint region (below 1500 cm⁻¹) which includes C-O and C-C stretching and bending vibrations. researchgate.netresearchgate.net The NIST WebBook contains a reference IR spectrum for D-mannose, which can be used for identification purposes. For this compound, vibrational spectroscopy would be a valuable tool to study how the isotopic label might subtly influence the conformational preferences and hydrogen-bonding network of the sugar in both solid and solution states.

Raman Spectroscopy in Aqueous Solutions of Mannose Derivatives

Raman spectroscopy is a powerful non-invasive technique for studying the molecular structure of carbohydrates in their native aqueous environment, as the Raman signal of water is weak and does not obscure the carbohydrate's vibrational response. tandfonline.com Studies on D-mannose and its derivatives in aqueous solutions provide a foundational understanding of the vibrational modes applicable to this compound.

In aqueous solutions, D-mannose exists in an equilibrium of anomeric forms, primarily the α-pyranose (65.5%) and β-pyranose (34.5%) conformations. tandfonline.comnih.gov Raman spectroscopy can distinguish and quantify these anomers. nih.govnih.govresearchgate.net Key spectral regions for D-mannose include the anomeric region around 700-1000 cm⁻¹, which is sensitive to the stereochemistry at the C1 carbon. nih.govresearchgate.net Specifically, Raman shifts at 960 cm⁻¹ and 974 cm⁻¹ have been utilized to monitor the concentrations of D-mannose and its epimer D-glucose, respectively. nih.govnih.gov

The fingerprint region, from approximately 950 cm⁻¹ to 1200 cm⁻¹, reveals characteristic bands related to the pyranose ring's conformation and the orientation of its substituents. tandfonline.com Bending vibrations (δ) of CH₂ and C-OH groups are typically observed between 1200 and 1500 cm⁻¹. tandfonline.com Other significant peaks include those assigned to O-H and C-H stretching, as well as the C-O-C glycosidic linkage. researchgate.net For instance, enhanced Raman signals for mannose derivatives have been identified at 878 cm⁻¹ (C-OH bending) and 1442 cm⁻¹ (CH₂ bending). researchgate.net

Table 1: Characteristic Raman Shifts for Mannose Derivatives in Aqueous Solution

Raman Shift (cm⁻¹)Vibrational AssignmentReference
460 - 510Characteristic mannose peak (strong at 488 cm⁻¹) researchgate.net
631 - 710Related to the anomeric equilibrium of D-mannose tandfonline.comnih.gov
~777Anomeric region for D-glucose and D-mannose researchgate.net
878Bending vibrations (δ) of C-OH researchgate.net
941 - 992Related to the anomeric equilibrium of D-mannose tandfonline.comnih.gov
960Specific shift used to quantify D-mannose nih.govnih.gov
1106C-O-C glycosidic linkage researchgate.net
1200 - 1500CH₂ and C-OH bending vibrations (δ) tandfonline.com
1442Bending vibrations (δ) of CH₂ researchgate.net
2606C-H stretching researchgate.net
3333O-H stretching researchgate.net

Fourier-transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier-transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The analysis of D-mannose and related compounds provides a clear spectral signature that can be extrapolated to characterize this compound.

The FTIR spectra of mannose derivatives are dominated by a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in intra- and intermolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the alkyl groups typically appear in the 3000-2800 cm⁻¹ range. nih.gov

The region between 1200 and 1000 cm⁻¹ is particularly informative for carbohydrates, as it contains the complex C-O stretching and C-O-H bending vibrations. A new band at 1136 cm⁻¹ has been associated with the C-O-C asymmetric stretching vibration in mannose-modified gelatin. researchgate.net The anomeric region in FTIR, around 900-750 cm⁻¹, can provide information on the α- and β-isomers. researchgate.net For instance, a band at 890 cm⁻¹ is assigned to C-H bending at the anomeric carbon in β-galactopyranosyl residues, a related pyranose structure. researchgate.net The successful synthesis of mannose conjugates can be confirmed by the appearance of characteristic peaks, such as the C=O stretching of urethane (B1682113) groups at 1630–1650 cm⁻¹ when mannose is linked via carbonyldiimidazole chemistry. nih.gov

Table 2: Key FTIR Absorption Bands for Functional Group Identification in Mannose Derivatives

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3600 - 3200StretchingO-H (hydroxyl) researchgate.netacs.org
3000 - 2800StretchingC-H (alkyl) nih.gov
1630 - 1650StretchingC=O (urethane linkage) nih.gov
1382 - 1458Asymmetric FrequenciesC-O-C researchgate.net
1200 - 1100StretchingC-O (esteric bond) researchgate.net
1136Asymmetric StretchingC-O-C researchgate.net
1150 - 1030StretchingC-O, C-O-C nih.gov
~890BendingAnomeric C-H researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis of Mannose Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the stereochemistry and conformational changes of biomolecules, including carbohydrates and their derivatives. semanticscholar.org

For mannose derivatives, CD spectroscopy provides critical information on their three-dimensional structure in solution. While simple monosaccharides have weak CD signals in the far-UV region, their interaction with other molecules or their incorporation into larger structures can induce significant CD spectra. For example, the binding of mannose-containing oligosaccharides to lectin receptors, such as DC-SIGN, can be studied using CD. nih.gov Analysis of the receptor's CD spectrum can reveal changes in its secondary structure, such as its α-helical content, upon ligand binding. nih.gov

Furthermore, induced CD signals can be observed when achiral chromophores are brought into proximity with the chiral carbohydrate, or when the carbohydrate interacts with metal complexes. Lanthanide complexes, for instance, can be used as probes; their coordination with monosaccharides like mannose induces specific spectral patterns, allowing for detailed structural and conformational analysis. researchgate.net This approach helps in distinguishing between different sugar epimers and in understanding the preferred conformation of the hydroxymethyl groups and glycosidic linkages in solution. researchgate.netresearchgate.net Therefore, CD spectroscopy is a vital tool for elucidating the specific chiral signature and dynamic conformational preferences of this compound.

Computational and Theoretical Studies on D Mannose 4 C D

Molecular Dynamics (MD) Simulations of D-Mannose and its Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. These simulations have provided profound insights into the behavior of D-mannose and its derivatives in various environments. rsc.org

Conformational Analysis and Anomeric Equilibria in Solution

In solution, monosaccharides like D-mannose exist not as single static structures but as an equilibrium of different cyclic forms (pyranose and furanose) and anomers (α and β). nih.gov The orientation of the hydroxyl group on the anomeric carbon (C1) determines whether the anomer is α or β. wikipedia.org This equilibrium is crucial as the biological activity of mannose is often specific to one anomer.

MD simulations, often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in analyzing the conformational landscape of D-mannose derivatives. tandfonline.comresearchgate.net Studies have shown that in aqueous solutions, D-mannose predominantly exists as a mixture of α- and β-pyranose forms. nih.gov Specifically, the α-pyranose form constitutes about 65.5% of the mixture, while the β-pyranose form accounts for 34.5%. nih.gov The stability of these conformations is governed by a complex interplay of intramolecular hydrogen bonds and interactions with solvent molecules. tandfonline.com For instance, the relative populations of the three staggered rotamers (gg, gt, tg) around the C5-C6 bond are influenced by factors like the gauche effect and 1,3-syn interactions between oxygen atoms. tandfonline.com The introduction of a deuterium (B1214612) atom at the C4 position, as in the theoretical D-Mannose-4-C-d, would have a negligible effect on these conformational equilibria, though it would be detectable in vibrational spectroscopy.

AnomerConformationPopulation in Aqueous SolutionKey Stabilizing Factors
α-D-MannosePyranose (4C1)~65.5%Anomeric effect, intramolecular hydrogen bonding
β-D-MannosePyranose (4C1)~34.5%Equatorial hydroxyl groups, solvent interactions

Ligand-Receptor Binding Simulations with Mannose Derivatives

D-mannose and its derivatives are recognized by a class of proteins called lectins, which play vital roles in cell adhesion and immune response. nih.govnih.gov MD simulations are extensively used to study the dynamics of how these mannose-based ligands bind to the carbohydrate recognition domains (CRDs) of lectins like Concanavalin A and DC-SIGN. nih.govrsc.org

These simulations can reveal the key amino acid residues involved in binding and the specific hydrogen bond networks that stabilize the complex. nih.govresearchgate.net For example, simulations of mannose binding to the lectin from Lycoris radiata identified Gln80, Asp82, Asn84, and Tyr88 as key residues for stable interaction. hep.com.cn MD studies also show that upon binding, flexible mannoside ligands can become conformationally restricted. rcsb.org Furthermore, simulations can be used to calculate the binding free energy, providing a quantitative measure of binding affinity that often correlates well with experimental data. rsc.orgrsc.org Such studies are crucial for the rational design of mannose-based inhibitors that can block pathogen entry into cells. rsc.org

Quantum Mechanical (QM) Calculations for Electronic and Spectroscopic Properties of this compound

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and predict spectroscopic properties of molecules with high accuracy. nih.govtandfonline.com For D-mannose and its derivatives, QM calculations provide insights that are complementary to MD simulations.

DFT has been used to compute the vibrational frequencies for the anomers of D-mannose, which aids in the interpretation of experimental Raman and infrared spectra. nih.govtandfonline.com For instance, a combined MD and QM approach successfully assigned specific Raman shifts to the α and β anomers of D-mannose in aqueous solution. nih.govresearchgate.net Calculated Raman frequencies for α-D-mannopyranose were found at 956, 971, 984, and 993 cm⁻¹, while those for the β anomer were located at 941, 950, 965, 968, 978, 988, and 991 cm⁻¹. tandfonline.com These calculations confirmed that the experimental shifts at 974 cm⁻¹ and 960 cm⁻¹ correspond to the D-mannose anomers. tandfonline.com

QM calculations are also essential for studying the structure of radicals formed, for example, when D-mannose is irradiated. nukleonika.pl In the case of the hypothetical this compound, QM would be the primary tool to predict how the C-D bond's vibrational frequency would differ from a C-H bond, a key feature for spectroscopic identification. QM methods can also calculate interaction energies between a ligand and individual amino acid residues in a protein's binding site, offering a detailed energetic breakdown of the binding event. tafpublications.com

Docking Studies and Molecular Modeling of this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This method is widely used to screen potential drug candidates and to understand the structural basis of ligand-receptor recognition.

Docking studies have been successfully applied to various mannose-binding systems. researchgate.nethep.com.cnrcsb.org For example, docking was used to characterize the interaction between D-mannose and the domains of Parkia lectins, revealing that binding scores were consistently higher for the PBL lectin over the PPL lectin. researchgate.net In another study, docking simulations of mannose-based ligands with the DC-SIGN receptor helped to elucidate how different aromatic groups attached to the mannose moiety influence binding affinity. rsc.orgrsc.org These studies often precede more computationally expensive MD simulations to provide an initial, static picture of the binding pose. nih.gov A computational approach using docking was employed to identify phytochemicals from cranberry and bearberry that could act as inhibitors of the FimH adhesin on uropathogenic E. coli, a protein that binds to mannose. researchgate.netsciencescholar.us

Lectin/ReceptorKey Interacting Residues with D-MannoseDocking Score/Binding Energy (Example)Reference
Parkia biglobosa Lectin (PBL) - Domain 2Not specified-36.93 (arbitrary units) researchgate.net
Lycoris radiata Lectin (LRL)Gln80, Asp82, Asn84, Tyr88Not specified hep.com.cn
Concanavalin A (ConA)D208, L99 (for β-D-Mannose)-18.69 (Amber score) nih.gov
SARS-CoV-2 Spike ProteinAsn234 (via high-mannose glycan)-85.4 Kcal/Mol (with ConBR lectin) nih.gov

Neural Network Analysis in Ligand-Receptor Interaction Prediction for Mannose-Binding Systems

In recent years, machine learning and artificial intelligence, including neural networks, have emerged as novel tools in computational chemistry and drug discovery. These methods can learn complex patterns from large datasets of known ligand-receptor interactions to predict new ones.

For mannose-binding systems, machine learning approaches have been developed to predict mannose-interacting residues (MIRs) on proteins. nih.gov One study utilized a Support Vector Machine (SVM), a type of machine learning model, to identify MIRs based on the amino acid sequence and evolutionary information (PSSM profiles). nih.gov Another study employed a Random Forest algorithm, achieving an accuracy of 95.59% in predicting mannose binding sites by analyzing features of concentric spherical layers around the ligand. nih.gov Neural networks have also been used to analyze the structural features of carbohydrate-binding sites in general. nih.gov These in silico methods are becoming increasingly important for rapidly screening entire proteomes to identify potential mannose-binding proteins, complementing traditional experimental and computational techniques.

Mechanistic Investigations of Molecular Interactions Involving D Mannose 4 C D in Vitro and Non Human Models

Carbohydrate-Protein Recognition Mechanisms of Mannose and its Derivatives

The interaction between carbohydrates and proteins is a cornerstone of many biological processes, from immune surveillance to pathogen adhesion. D-mannose and its derivatives are particularly significant in this regard, serving as recognition motifs for a wide array of proteins known as lectins. The specificity of these interactions is dictated by the precise stereochemistry of the sugar's hydroxyl groups and is often modulated by modifications to the mannose scaffold.

Binding to Mannose-Specific Lectins and Adhesins (e.g., FimH, ConA, CD206 CRD4)

The binding of mannose derivatives to lectins is a highly specific process, driven by a network of hydrogen bonds and van der Waals interactions within the carbohydrate-binding pocket of the protein.

FimH: The FimH adhesin, located at the tip of type 1 fimbriae on uropathogenic Escherichia coli (UPEC), is a critical virulence factor that mediates bacterial adhesion to mannosylated glycoproteins on the surface of bladder epithelial cells. biorxiv.orgmdpi.comrsc.org This interaction is a classic example of a "catch-bond," where the bond strength increases under mechanical force, such as the shear stress from urine flow. biorxiv.org FimH exhibits a high affinity for α-D-mannose and its derivatives, particularly those with hydrophobic aglycones at the anomeric position, which mimic the presentation of mannose in high-mannose N-glycans. mdpi.com The binding pocket of FimH features a "tyrosine gate," composed of Tyr48 and Tyr137 residues, that contributes to the specificity of the interaction. rsc.orgresearchgate.net While the primary interactions involve the hydroxyl groups of mannose, modifications at other positions can influence binding affinity. For instance, a single mutation (S62A) in the FimH of Klebsiella pneumoniae can alter its binding from shear-dependent to shear-independent. nih.gov A hypothetical modification at the C-4 position of D-mannose, as in D-Mannose-4-C-d, would likely influence the hydrogen-bonding network within the FimH binding site, potentially altering its affinity and the kinetics of the catch-bond.

Concanavalin A (ConA): ConA is a well-studied lectin from the jack bean that exhibits a strong preference for α-D-mannose and α-D-glucose residues. sigmaaldrich.comoup.com The binding of mannosides to ConA is a single bimolecular step, and the differing affinities for various saccharides are primarily due to differences in their dissociation rate constants. nih.gov The interaction is characterized by a relatively weak affinity for monosaccharides, which can be significantly enhanced through multivalent presentation, a phenomenon known as the glycoside cluster effect. oup.comresearchgate.net Isothermal titration calorimetry (ITC) studies have been crucial in dissecting the thermodynamics of ConA-carbohydrate interactions, revealing the enthalpic and entropic contributions to binding. nih.govnih.gov A modification at the C-4 position of mannose would directly impact the interaction with ConA, as the 3-OH and 4-OH groups of mannose are key for binding. nih.gov

CD206 (Macrophage Mannose Receptor) CRD4: The Macrophage Mannose Receptor (CD206) is a C-type lectin receptor found on the surface of macrophages and dendritic cells that plays a role in both innate immunity and antigen presentation. nih.gov It recognizes terminal mannose, fucose, and N-acetylglucosamine residues on various pathogens and glycoproteins. The primary carbohydrate-binding activity is located in the C-type carbohydrate-recognition domain 4 (CRD4). nih.govosti.gov Binding of mannose to CRD4 is calcium-dependent and primarily involves the equatorial 3-OH and 4-OH groups of the sugar. nih.govresearchgate.net Glycan array screening has shown that CRD4 has a preference for structures containing Manα1-2Man motifs. nih.gov The introduction of a modification at the C-4 position would be expected to significantly alter the binding affinity of this compound for CD206, given the critical role of the 4-OH group in coordinating with the essential calcium ion in the binding site. nih.govresearchgate.net

LectinOrganism/Cell TypeKnown LigandsKey Binding Features
FimH Uropathogenic E. coliα-D-mannose, high-mannose N-glycansCatch-bond mechanism, tyrosine gate biorxiv.orgrsc.org
Concanavalin A Jack Bean (Canavalia ensiformis)α-D-mannose, α-D-glucoseMetal-dependent, recognizes 3-OH and 4-OH of mannose sigmaaldrich.comnih.gov
CD206 CRD4 Macrophages, Dendritic CellsMannose, Fucose, GlcNAcCa2+-dependent, recognizes equatorial 3-OH and 4-OH nih.govosti.gov

Role of Metal Ions in Mannose-Binding Interactions

Metal ions, particularly calcium (Ca²⁺), are indispensable for the carbohydrate-binding activity of C-type lectins, such as the Macrophage Mannose Receptor (CD206) and Concanavalin A. sigmaaldrich.comacs.org In C-type lectins, Ca²⁺ directly participates in the coordination of the sugar's hydroxyl groups. acs.org For mannose binding to CD206's CRD4, the equatorial 3-OH and 4-OH groups form coordination bonds with a principal Ca²⁺ ion that is conserved across many C-type lectins. nih.govosti.govresearchgate.net The binding of Ca²⁺ induces conformational changes in the protein, organizing the binding site for optimal ligand recognition. acs.org The removal of Ca²⁺, for instance by EDTA, abolishes the carbohydrate-binding activity of these lectins. nih.gov

Kinetic and Thermodynamic Aspects of Binding to Mannose-Binding Proteins

The interaction between mannose derivatives and their protein receptors can be quantified by kinetic and thermodynamic parameters. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for determining these values.

Kinetics: Kinetic studies reveal the rates of association (k_on) and dissociation (k_off) of a ligand-protein complex. The ratio of these rates gives the dissociation constant (K_d), a measure of affinity. For example, the binding of methyl α-D-mannopyranoside to ConA is a single-step bimolecular reaction, with differences in affinity for various sugars arising primarily from different dissociation rates. nih.gov Detailed kinetic studies of bivalent mannoside ligands have shown that they can exhibit faster association and slower dissociation rates compared to their monovalent counterparts, leading to a significant enhancement in affinity. researchgate.net

Thermodynamics: ITC directly measures the heat change (enthalpy, ΔH) upon binding, allowing for the determination of the binding affinity (K_a), stoichiometry (n), and entropy (ΔS). researchgate.net The binding of mannose derivatives to lectins is typically an enthalpy-driven process. acs.org For instance, the interaction of the core trimannoside of asparagine-linked carbohydrates with ConA has a significantly more favorable enthalpy change compared to methyl α-D-mannopyranoside, indicating an extended binding site. nih.gov The thermodynamic parameters are sensitive to subtle changes in the ligand structure. The substitution of a single hydroxyl group can lead to a measurable loss in binding enthalpy and affinity. nih.gov Therefore, a modification at the C-4 position of D-mannose would be expected to produce a distinct thermodynamic signature when interacting with a mannose-binding protein.

Lectin-LigandK_d (μM)ΔH (kcal/mol)ΔS (cal/mol·K)Technique
FimH - D-Mannose 2.3N/AN/AYeast Agglutination Inhibition rsc.org
BclA - Methyl α-D-mannoside 2.75N/AN/ASurface Plasmon Resonance portlandpress.com
ConA - Monovalent Mannoside ~122 (K_a = 8.2 x 10³ M⁻¹)N/AN/AVarious researchgate.net
ConA - Trimannoside ~2.5 (60-fold higher affinity than Me-α-Man)~ -6.0 (relative to Me-α-Man)N/AIsothermal Titration Calorimetry nih.gov
KM+ - D-Mannose ~345 (K_a = 2.9 x 10³ M⁻¹)N/AN/AFluorescence Quenching nih.gov

Note: N/A indicates data not available in the cited sources. K_a (association constant) is the inverse of K_d.

Interactions with Biological Membranes and Glycoconjugates in Model Systems

The interaction of mannosylated molecules with cell membranes is a key step in many biological recognition events. Model systems, such as liposomes and lipid bilayers, are used to study these interactions in a controlled environment.

Mannosylated lipids can be incorporated into liposomes to study their interactions with mannose-binding proteins or to target these vesicles to specific cells, such as dendritic cells, via the mannose receptor. nih.gov The inclusion of mannosylated phosphatidylethanolamine (B1630911) in liposomes increases their interaction with dendritic cells, an effect that can be blocked by the addition of free mannan (B1593421), confirming the role of the mannose receptor. nih.gov The adamantyl moiety has been used as a lipophilic anchor to incorporate mannosylated compounds into the lipid bilayer of liposomes, with the mannose group exposed on the surface. researchgate.net The interaction of these mannosylated liposomes with Concanavalin A leads to aggregation, demonstrating the accessibility and functionality of the surface-exposed mannose. researchgate.net

Molecular dynamics simulations provide insights into the behavior of mannosylated lipids within a membrane. pnas.org These simulations can reveal how the sugar headgroups are oriented, their interactions with ions and water, and how they might influence the physical properties of the membrane, such as fluidity and stiffness. pnas.orgacs.org A deuterated compound like this compound could be particularly useful in biophysical studies using techniques like neutron scattering or solid-state NMR to probe the dynamics and organization of mannosylated molecules within lipid bilayers. acs.org The interactions of small amphipathic molecules with lipid bilayers can cause significant perturbations to the membrane's structure and dynamics, which in turn can modulate the function of membrane proteins. acs.org

Advanced Analytical Methodologies for D Mannose 4 C D in Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of carbohydrates like mannose. It allows for the separation and quantification of individual sugars from complex mixtures with high resolution and reproducibility.

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides an exceptionally powerful tool for the analysis of mannose and its derivatives. This hyphenated technique combines the separation capabilities of HPLC with the mass-selective detection of MS, offering unparalleled specificity and sensitivity. HPLC-MS can distinguish between different mannose-containing oligosaccharides based on their mass-to-charge ratio, even when they co-elute chromatographically. This is particularly useful in the analysis of complex biological samples where numerous structurally similar carbohydrates may be present. For instance, researchers have utilized HPLC-MS to identify and quantify mannosyl-derivatives in various biological contexts, leveraging the technique's ability to provide structural information through fragmentation patterns.

To overcome the challenges associated with the direct detection of underivatized carbohydrates, which often lack a strong chromophore for UV detection, various derivatization strategies are employed. These methods involve chemically modifying the mannose molecule to attach a UV-absorbing or fluorescent tag, thereby significantly enhancing detection sensitivity. A common approach is reductive amination, where the reducing end of the mannose molecule reacts with a fluorescent label such as 2-aminobenzamide (B116534) (2-AB). This not only improves detection but also enhances the stability of the sugar for analysis. Another widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with monosaccharides to form derivatives that can be readily analyzed by reversed-phase HPLC with UV detection. These strategies are critical for the accurate quantification of mannose in diverse research samples.

Table 1: Comparison of Derivatization Reagents for HPLC Analysis of Mannose

Derivatization ReagentAbbreviationDetection MethodAdvantages
2-Aminobenzamide2-ABFluorescenceHigh sensitivity, stable derivatives
1-Phenyl-3-methyl-5-pyrazolonePMPUVGood reactivity, allows for reversed-phase separation
p-Aminobenzoic acid ethyl esterABAEEFluorescence/UVVersatile, good chromatographic properties

High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a highly effective method for the separation and quantification of underivatized carbohydrates. At high pH, the hydroxyl groups of carbohydrates like mannose become partially ionized, allowing them to be separated on strong anion-exchange columns. HPAEC-PAD is particularly advantageous as it does not require derivatization and offers high sensitivity and resolution for a wide range of mono-, oligo-, and polysaccharides. This technique is extensively used in the analysis of glycoprotein-derived glycans, where the separation of isomeric mannose-containing structures is crucial.

Capillary Electrophoresis (CE) for High-Resolution Separation of Mannose and Derivatives

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for the analysis of carbohydrates. CE provides extremely high-resolution separations based on the differential migration of charged species in an electric field. For neutral sugars like mannose, derivatization with a charged tag or the use of borate (B1201080) complexation is necessary to induce electrophoretic mobility. CE is characterized by its very small sample volume requirements, rapid analysis times, and high separation efficiency, making it an ideal technique for the analysis of precious or limited research samples.

Enzymatic Assays for Specific Mannose Detection in Research Samples

Enzymatic assays provide a high degree of specificity for the detection and quantification of D-mannose in research samples. These assays typically utilize a series of coupled enzymatic reactions. For example, mannose can be phosphorylated by hexokinase to mannose-6-phosphate (B13060355). This product is then converted to fructose-6-phosphate (B1210287) by phosphomannose isomerase. Subsequently, phosphoglucose (B3042753) isomerase converts fructose-6-phosphate to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm, providing a quantitative measure of the initial mannose concentration. The high specificity of the enzymes ensures that only D-mannose is detected, avoiding interference from other sugars.

Table 2: Key Enzymes in an Enzymatic Assay for D-Mannose

EnzymeRole in the Assay
HexokinasePhosphorylates D-mannose to mannose-6-phosphate
Phosphomannose IsomeraseConverts mannose-6-phosphate to fructose-6-phosphate
Phosphoglucose IsomeraseConverts fructose-6-phosphate to glucose-6-phosphate
Glucose-6-phosphate DehydrogenaseOxidizes glucose-6-phosphate, reducing NADP+ to NADPH

Future Research Directions and Applications in Basic Science for D Mannose 4 C D

Development of Novel Synthetic Routes for Enhanced Stereochemical Control of D-Mannose-4-C-d

The synthesis of C-branched sugars, such as this compound, presents a significant challenge in carbohydrate chemistry, primarily due to the need for precise stereochemical control at the newly created chiral center. Future research will likely focus on the development of novel and efficient synthetic routes that offer high yields and stereoselectivity.

Key Research Objectives:

Stereoselective Carbon-Carbon Bond Formation: Investigating and optimizing reactions for the introduction of a carbon substituent at the C-4 position of a mannose precursor with high diastereoselectivity. This could involve exploring various synthetic methodologies, including organometallic additions to 4-keto mannoside intermediates and stereocontrolled radical reactions.

Enzymatic and Chemoenzymatic Strategies: The use of engineered enzymes, such as aldolases or ketolases, could provide a highly specific and environmentally benign approach to constructing the C-4 branched stereocenter. A hybrid approach, combining traditional organic synthesis with enzymatic steps, may also offer a powerful strategy.

Advanced Protecting Group Strategies: The development of novel protecting group strategies will be crucial to selectively functionalize the C-4 position while leaving other hydroxyl groups on the mannose ring unreacted.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential AdvantagesForeseen Challenges
Organometallic Addition to 4-Keto MannosidesNucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) to a protected mannoside oxidized at the C-4 position.Well-established reaction class; potential for high yields.Achieving high stereoselectivity can be difficult; requires careful choice of reagents and reaction conditions.
Radical Cyclization-FragmentationIntramolecular radical reactions to introduce a carbon branch at C-2 have been developed and could potentially be adapted for C-4 functionalization.Mild reaction conditions; tolerance of various functional groups.Complex reaction pathways; potential for undesired side products.
Enzymatic SynthesisUtilization of engineered enzymes to catalyze the stereospecific formation of the C-4 branch.High stereoselectivity; environmentally friendly.Enzyme development and optimization can be time-consuming and costly.
Chemoenzymatic SynthesisA multi-step synthesis that combines chemical and enzymatic reactions to leverage the advantages of both approaches.Can overcome limitations of purely chemical or enzymatic routes; offers flexibility in design.Requires careful planning and compatibility between chemical and enzymatic steps.

Elucidation of Unexplored Mechanistic Biological Roles in Non-Human Systems

The structural modification at the C-4 position of mannose in this compound suggests that it may have unique interactions with biological systems, particularly in non-human organisms where mannose and its derivatives play critical roles.

Future research in this area could investigate:

Bacterial Cell Wall Biosynthesis: In many bacteria, mannose is a key component of cell wall polysaccharides and glycoproteins. Investigating how this compound interacts with the enzymes involved in these pathways could reveal novel mechanisms of bacterial growth and inhibition. For example, studies on C-4 substituted mannose analogues like 4-deoxy-4-fluoro-D-mannose have shown that they can inhibit the formation of lipid-linked oligosaccharides, a crucial step in protein glycosylation. nih.gov

Fungal Pathogenesis: Mannans are major components of the fungal cell wall and are important for virulence. This compound could be used as a probe to study the enzymes responsible for mannan (B1593421) biosynthesis and to potentially disrupt fungal cell wall integrity.

Viral Glycoprotein (B1211001) Processing: Many viruses are enveloped by a lipid membrane decorated with heavily glycosylated proteins. The mannose residues on these viral glycoproteins are often crucial for viral entry into host cells. This compound could be explored as a tool to interfere with viral glycoprotein processing and function.

Advancements in Multimodal Spectroscopic and Imaging Techniques for Mannose Derivatives

To fully understand the structure, dynamics, and biological interactions of this compound, advanced analytical techniques are required. Future research will likely focus on the application and development of multimodal spectroscopic and imaging methods. researchgate.net

Potential Techniques and Applications:

Advanced NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for the complete structural elucidation of this compound and its derivatives. Advanced techniques like saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (tr-NOESY) can be used to study its interactions with proteins and other biomolecules.

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the label-free imaging of molecules in tissues. nih.govresearchgate.net In the future, MSI could be used to visualize the distribution of this compound in biological samples, providing insights into its uptake and localization in cells and tissues.

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of molecules and can be used to study the conformation of this compound and its interactions with other molecules. researchgate.net

Multimodal Imaging Probes: this compound could be functionalized with fluorescent tags or other imaging agents to create multimodal probes for in vivo imaging. These probes could be used to track the molecule in living organisms and to study its biological fate.

Integration of Artificial Intelligence and Machine Learning in Computational Glycoscience for Mannose-Related Studies

The complexity of carbohydrate structures and their interactions with proteins makes them ideal candidates for study using computational approaches, including artificial intelligence (AI) and machine learning (ML). nih.gov

Future applications in the context of this compound could include:

Predicting Enzyme-Substrate Interactions: Machine learning models can be trained on existing data of enzyme-substrate interactions to predict whether this compound will be a substrate or inhibitor for a particular glycosyltransferase or glycosidase. figshare.comresearchgate.net This could accelerate the discovery of new biological targets for this molecule.

Modeling Glycan Conformations: AI and molecular dynamics simulations can be used to predict the three-dimensional structure and conformational dynamics of this compound and its derivatives. This information is crucial for understanding how these molecules interact with proteins.

De Novo Design of Glycomimetics: Machine learning algorithms could be used to design novel glycomimetics based on the structure of this compound with enhanced binding affinity and specificity for a target protein.

A summary of the potential applications of AI and ML in the study of this compound is provided in the table below.

Application AreaSpecific TaskPotential Impact
Enzyme Function PredictionPredicting whether this compound is a substrate or inhibitor of specific enzymes.Rapid identification of biological targets and pathways affected by the compound.
Structural GlycobiologyModeling the 3D structure and conformational flexibility of this compound.Understanding the structural basis of its biological activity and guiding the design of derivatives.
Drug DiscoveryDesigning novel glycomimetics with improved properties based on the this compound scaffold.Accelerating the development of new therapeutic agents targeting carbohydrate-binding proteins.

Design of Next-Generation Glycomimetics and Research Probes Based on this compound Structure

The unique C-4 branched structure of this compound makes it an attractive scaffold for the design of next-generation glycomimetics and research probes.

Potential future directions include:

Glycomimetic Inhibitors: By modifying the C-4 substituent and other positions on the mannose ring, it may be possible to design potent and selective inhibitors of carbohydrate-processing enzymes or lectins. These glycomimetics could have applications as therapeutic agents for a variety of diseases.

Molecular Probes for Studying Biological Processes: this compound can be functionalized with reporter groups, such as fluorescent dyes, biotin, or photoaffinity labels, to create molecular probes. These probes can be used to identify and characterize the binding partners of this compound in complex biological systems.

Targeted Delivery Systems: The mannose receptor is a C-type lectin present on the surface of macrophages and dendritic cells. Mannose-containing molecules can be used to target drugs and imaging agents to these cells. This compound could be incorporated into nanoparticles or other delivery systems to enhance their uptake by mannose receptor-expressing cells.

Q & A

Q. What methodological approaches are recommended for synthesizing and characterizing D-Mannose-4-C-d with high purity?

Answer:

  • Synthesis : Use regioselective isotopic labeling protocols (e.g., enzymatic or chemical incorporation of deuterium at the C-4 position) to ensure isotopic purity. Include controls for side reactions (e.g., unintended deuteration sites) .

  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR for carbon labeling verification) and high-resolution mass spectrometry (HRMS) to confirm isotopic integrity. Chromatographic methods (HPLC with refractive index detection) can assess purity (>98%) .

  • Example Data Table :

    TechniqueParameterResult
    13C^{13}\text{C}-NMRC-4 chemical shiftδ 72.5 ppm (singlet, confirms deuterium absence in adjacent carbons)
    HRMSMolecular ion ([M+H]+^+)m/z 181.0723 (calculated: 181.0725)

Q. How can researchers design reproducible experiments to study this compound’s stability under physiological conditions?

Answer:

  • Experimental Design : Use pH-buffered solutions (e.g., phosphate buffer, pH 7.4) and simulate physiological temperatures (37°C). Monitor degradation via time-course HPLC analysis. Include triplicate samples and negative controls (non-deuterated D-mannose) to isolate isotope-specific effects .
  • Data Analysis : Apply kinetic modeling (e.g., first-order decay equations) to calculate half-life (t1/2t_{1/2}) and compare stability between deuterated and non-deuterated forms .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity of this compound across in vitro and in vivo studies?

Answer:

  • Systematic Review : Conduct a meta-analysis of existing studies using PRISMA guidelines. Evaluate variables such as dosage, cell lines/animal models, and detection methods (e.g., LC-MS vs. radiolabeling). Address confounding factors (e.g., metabolic interference from endogenous mannose) .
  • Methodological Harmonization : Standardize assay conditions (e.g., glucose-depleted media for in vitro uptake studies) to reduce variability. Cross-validate findings using orthogonal techniques (e.g., isotopic tracing vs. fluorescence microscopy) .

Q. How can isotopic labeling (C-4 deuterium) be leveraged to study this compound’s role in glycoprotein biosynthesis?

Answer:

  • Experimental Workflow :
    • Tracer Studies : Incubate cells with this compound and quantify incorporation into glycoproteins via LC-MS/MS.
    • Kinetic Analysis : Compare turnover rates with non-deuterated mannose using pulse-chase experiments.
  • Data Interpretation : Use metabolic flux analysis (MFA) to map isotopic enrichment in glycan intermediates. Address artifacts (e.g., isotope effects on enzyme kinetics) by normalizing to internal standards .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Model Selection : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., varying deuterium concentrations).
  • Error Mitigation : Report confidence intervals (95%) and effect sizes (Cohen’s d) to quantify uncertainty. Pre-register hypotheses to avoid p-hacking .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s membrane permeability across studies?

Answer:

  • Root-Cause Investigation :
    • Variable Control : Audit experimental conditions (e.g., cell type, temperature, mannose transporter expression levels).
    • Technical Validation : Replicate assays using parallel artificial membrane permeability assays (PAMPA) and cell-based transport models .
  • Reporting Standards : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure transparency in raw data and protocols .

Ethical and Feasibility Considerations

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research?

Answer:

  • Feasibility : Ensure access to specialized isotopic analysis facilities. Pilot studies should confirm deuterium stability under proposed conditions.
  • Novelty : Focus on understudied applications (e.g., deuterium’s impact on glycosylation efficiency in cancer cells).
  • Ethical Compliance : Obtain IRB approval for human-derived cell lines and disclose deuterium’s potential metabolic effects in animal studies .

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